molecular weight of C6H2BrClF2 isomers
molecular weight of C6H2BrClF2 isomers
An In-depth Technical Guide: Molecular Weight and Isomeric Complexity of C₆H₂BrClF₂
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular weight of the halogenated aromatic compound C₆H₂BrClF₂. Halogenated benzene derivatives are fundamental scaffolds in medicinal chemistry and materials science, making a precise understanding of their physicochemical properties essential. This document outlines the systematic calculation of the compound's average molecular weight based on the standard atomic weights of its constituent elements. Furthermore, it delves into the critical concept of isomerism as it applies to C₆H₂BrClF₂, explaining how a single molecular formula corresponds to numerous distinct chemical entities, each with unique structural arrangements and, consequently, potentially divergent biological and chemical properties. This guide serves as a foundational reference for professionals engaged in synthesis, analytical chemistry, and the development of novel molecular entities.
Introduction: The Significance of Halogenated Aromatic Compounds
In the landscape of modern drug discovery and materials science, halogenated aromatic compounds are of paramount importance. The introduction of halogen atoms onto a benzene ring can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific compound class, C₆H₂BrClF₂, represents a polysubstituted benzene ring, a structural motif with significant potential for creating novel therapeutic agents or advanced materials.
A precise understanding of a molecule's molecular weight is a non-negotiable prerequisite for virtually all laboratory and industrial applications. It is the bedrock for:
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Stoichiometric Calculations: Ensuring accurate molar ratios in chemical synthesis.
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Analytical Characterization: Providing the theoretical mass for techniques like mass spectrometry.
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Regulatory Compliance: Forming a core part of the chemical identity data required for substance registration.
However, for a formula like C₆H₂BrClF₂, the molecular weight tells only part of the story. The concept of isomerism—where multiple compounds share the same molecular formula but differ in structure—is especially pronounced. These structural differences can lead to dramatic variations in efficacy, toxicity, and physical characteristics. Therefore, this guide addresses both the unified molecular weight and the diverse isomeric landscape of C₆H₂BrClF₂.
Determination of Molecular Weight for C₆H₂BrClF₂
The molecular weight of a compound is the sum of the atomic weights of all its constituent atoms.[1][2] For macroscopic quantities, it is standard practice to use the average atomic weight of each element, which is a weighted average that accounts for the natural abundance of its stable isotopes.[3][4][5]
Experimental Protocol: Calculation of Average Molecular Weight
The following procedure details the steps to accurately calculate the average molecular weight (molar mass) of C₆H₂BrClF₂.
Methodology:
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Deconstruct the Molecular Formula: Identify each unique element and the number of atoms of that element present in the formula C₆H₂BrClF₂.
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Carbon (C): 6 atoms
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Hydrogen (H): 2 atoms
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Bromine (Br): 1 atom
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Chlorine (Cl): 1 atom
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Fluorine (F): 2 atoms
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Compile Standard Atomic Weights: Obtain the standard atomic weight for each element from authoritative sources such as the International Union of Pure and Applied Chemistry (IUPAC). These values are presented in Table 1.
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Calculate Total Mass Contribution: For each element, multiply the number of atoms by its standard atomic weight.
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Sum for Final Molecular Weight: Sum the total mass contributions from all elements to arrive at the final average molecular weight of the compound, typically expressed in grams per mole ( g/mol ).[6]
Atomic Weight Data
The standard atomic weights for the constituent elements of C₆H₂BrClF₂ are summarized below.
| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) |
| Carbon | C | 6 | 12.011[3][7][8] |
| Hydrogen | H | 2 | 1.008[9][10][11] |
| Bromine | Br | 1 | 79.904[12][13] |
| Chlorine | Cl | 1 | 35.453[14] |
| Fluorine | F | 2 | 18.998[15][16][17] |
Detailed Calculation
Applying the protocol from section 2.1:
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Carbon: 6 atoms × 12.011 g/mol = 72.066 g/mol
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Hydrogen: 2 atoms × 1.008 g/mol = 2.016 g/mol
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Bromine: 1 atom × 79.904 g/mol = 79.904 g/mol
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Chlorine: 1 atom × 35.453 g/mol = 35.453 g/mol
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Fluorine: 2 atoms × 18.998 g/mol = 37.996 g/mol
Total Molecular Weight = 72.066 + 2.016 + 79.904 + 35.453 + 37.996 = 227.435 g/mol
The Isomeric Landscape of C₆H₂BrClF₂
While all isomers of C₆H₂BrClF₂ share the same calculated molecular weight of 227.435 g/mol , they are distinct chemical compounds. Isomers are molecules that have the same molecular formula but a different arrangement of atoms in space.[18][19] This structural variance is the direct cause of their differing chemical and physical properties.
For a substituted benzene ring, this isomerism arises from the different possible positions of the substituents (Br, Cl, and two F atoms) around the ring. For example, 1-bromo-2-chloro-3,4-difluorobenzene and 1-bromo-4-chloro-2,5-difluorobenzene are structural isomers. They possess the same mass but their different architectures will dictate how they interact with other molecules, including biological receptors or catalysts.
The relationship between the single molecular formula, the resulting unified molecular weight, and the multitude of possible isomers is a fundamental concept in chemical sciences.
Caption: Relationship between molecular formula, molecular weight, and isomerism for C₆H₂BrClF₂.
Implications for Research and Development
The existence of numerous isomers has profound consequences for researchers and drug developers. It is not sufficient to synthesize a compound with the correct mass; one must also confirm the specific isomeric structure. Different isomers of C₆H₂BrClF₂ can exhibit:
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Vastly different biological activities: One isomer might be a potent drug, while another could be inactive or even toxic.
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Distinct physical properties: Melting points, boiling points, and solubility can vary significantly, impacting formulation and purification strategies.
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Unique spectroscopic signatures: Techniques like NMR spectroscopy are essential to definitively determine the substitution pattern on the benzene ring and confirm the identity of a specific isomer.
Therefore, any research involving C₆H₂BrClF₂ necessitates rigorous analytical control to isolate and characterize the desired isomer, as its properties cannot be inferred from the molecular weight alone.
Summary of Key Data
The table below provides a consolidated summary of the core information for the C₆H₂BrClF₂ molecular formula.
| Parameter | Value |
| Molecular Formula | C₆H₂BrClF₂ |
| Calculated Average Molecular Weight | 227.435 g/mol |
| Constituent Elements | Carbon (C), Hydrogen (H), Bromine (Br), Chlorine (Cl), Fluorine (F) |
| Note on Isomerism | This formula represents numerous structural isomers, each with unique properties but sharing the same molecular weight. |
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